4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline is an organic compound characterized by its complex aromatic structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylamine with 4-(2-phenylethyl)benzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts and solvents are often used to optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where halogens or nitro groups are introduced into the aromatic rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl 2-phenyl-4-quinolinecarboxylate
- 4-(4-Methoxy-phenyl)-morpholine
- 4-Methyl-4-phenyl-2-pentanone
Uniqueness
Compared to similar compounds, 4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
119171-90-3 |
---|---|
Molecular Formula |
C28H27N |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline |
InChI |
InChI=1S/C28H27N/c1-22-8-16-26(17-9-22)29(27-18-10-23(2)11-19-27)28-20-14-25(15-21-28)13-12-24-6-4-3-5-7-24/h3-11,14-21H,12-13H2,1-2H3 |
InChI Key |
JTTIDAZEDGNRDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.